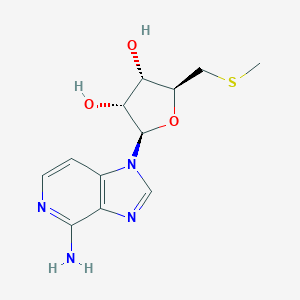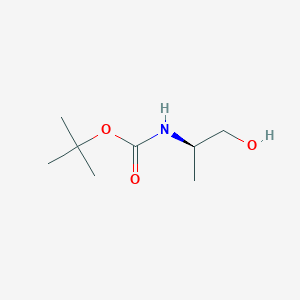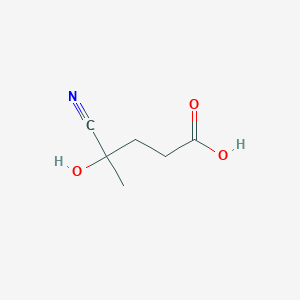![molecular formula C20H18F2N2O2S2 B024778 (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one CAS No. 109859-00-9](/img/structure/B24778.png)
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the thiazolidinone family, which has been extensively studied for their pharmacological properties. The synthesis method of this compound, its mechanism of action, and biochemical and physiological effects are important areas of research that have been explored in recent years.
Wirkmechanismus
The mechanism of action of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in lipogenesis.
Biochemische Und Physiologische Effekte
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one has been shown to have significant biochemical and physiological effects. It has been demonstrated to improve insulin sensitivity, reduce inflammation, and prevent the development of atherosclerosis. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-aging properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one in lab experiments is its high potency and specificity. This compound has been shown to have a strong affinity for PPARγ, which makes it an ideal tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not have any adverse effects on the cells or tissues being studied.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the role of this compound in the regulation of other cellular processes, such as autophagy and apoptosis. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of active research.
Synthesemethoden
The synthesis of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves the reaction of 3-fluorobenzaldehyde with 2-mercaptoacetic acid to form 2-(3-fluorophenyl)-3-mercaptoacrylic acid. This intermediate is then reacted with 2-(3-fluorophenyl)-4-thiazolidinone to form the final product.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one has been used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
109859-00-9 |
|---|---|
Produktname |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
Molekularformel |
C20H18F2N2O2S2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18F2N2O2S2/c21-15-5-1-3-13(9-15)19-23(17(25)11-27-19)7-8-24-18(26)12-28-20(24)14-4-2-6-16(22)10-14/h1-6,9-10,19-20H,7-8,11-12H2/t19-,20-/m1/s1 |
InChI-Schlüssel |
PSTGWBZCEHGXTA-WOJBJXKFSA-N |
Isomerische SMILES |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)F)CCN3[C@H](SCC3=O)C4=CC(=CC=C4)F |
SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
Andere CAS-Nummern |
109886-94-4 |
Synonyme |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-thiazolidi n-3-yl]ethyl]thiazolidin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






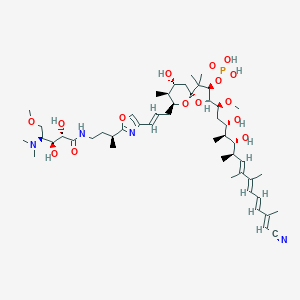
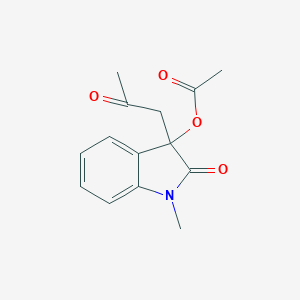


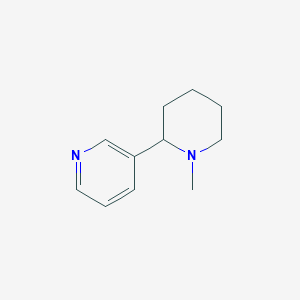


![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
